Phentolamine Mesylate has been used in the field of Ophthalmology .
Application: It’s used in the form of eye drops to improve vision and image quality for patients with severe night vision disturbances (DLD) .
Method of Application: In a placebo-controlled, randomized, double-masked clinical trial, adult patients with severe DLD were given either one dose of Phentolamine Mesylate Ophthalmic Solution (PMOS) or placebo .
Results: The pupil diameter of PMOS-treated subjects decreased significantly, and contrast sensitivity improved significantly post-treatment at various spatial frequencies . PMOS also demonstrated improvements in the numbers of letters read for mesopic and photopic, high- and low-contrast visual acuity .
Phentolamine Mesylate is used in the field of Stomatology .
Application: It’s used for the reversal of soft tissue anesthesia and the associated functional deficits resulting from a local dental anesthetic .
Results: Phentolamine Mesylate was found to be effective in reducing the duration of local anesthetic-induced soft-tissue numbness and its associated functional deficits .
Phentolamine Mesylate is used in the analysis of pharmaceutical formulations .
Application: It’s used as a pharmaceutical reference standard for the determination of the analyte in pharmaceutical formulations by chemiluminescence technique .
Method of Application: A poly (4-aminobenzene sulfonic acid)-modified glassy carbon electrode (p-ABSA/GCE) was fabricated by electropolymerization .
Results: Phentolamine Mesylate can produce a sensitive well-defined anodic peak current at p-ABSA/GCE .
Phentolamine Mesylate is used to reduce the duration of anesthesia .
Application: It’s used to accelerate reversal of soft-tissue anesthesia and the associated functional deficits .
Method of Application: Phentolamine Mesylate is administered in the same area as a local anesthetic .
Results: Phentolamine Mesylate was found to be efficacious and safe in reducing the duration of local anesthetic-induced soft-tissue numbness and its associated functional deficits .
Phentolamine Mesylate is used in the field of cardiovascular diseases .
Application: It’s used for the control of hypertensive emergencies, most notably due to pheochromocytoma . It also has usefulness in the treatment of cocaine-induced cardiovascular complications .
Method of Application: Phentolamine Mesylate is administered intravenously or intramuscularly .
Results: Phentolamine Mesylate helps in vasodilation due to α1 blockade . It causes a relaxation of systemic vasculature, leading to hypotension . This hypotension is sensed by the baroreceptor reflex, which results in increased sympathetic nerve firing on the heart, releasing norepinephrine .
Phentolamine Mesylate is used in the field of Urology .
Application: It’s used for the treatment of erectile dysfunction .
Method of Application: Phentolamine Mesylate is administered by injection into the penis (intracavernosal), which increases blood flow to the penis, resulting in an erection .
Results: Phentolamine Mesylate was found to be efficacious and safe for the treatment of erectile dysfunction . It enhances depressed left ventricular function in patients with increased left ventricular filling pressure after myocardial infarction .
Phentolamine Mesylate is used in the field of Anesthesia .
Application: It’s used for the reversal of local anesthesia, particularly in dentistry, reducing the duration of anesthesia and the associated functional deficits .
Method of Application: Phentolamine Mesylate is administered in the same area as a local anesthetic .
Results: Phentolamine Mesylate was found to be effective in reducing the duration of local anesthetic-induced soft-tissue numbness and its associated functional deficits .
Phentolamine Mesylate is used in the field of Endocrinology .
Application: It’s used in the diagnosis of pheochromocytoma, a rare tumor of the adrenal glands .
Results: The test helps in the diagnosis of pheochromocytoma, aiding in the appropriate treatment of the condition .
Phentolamine mesylate is a reversible, non-selective alpha-adrenergic antagonist primarily used for its vasodilatory effects. It is known for its ability to induce relaxation of vascular smooth muscle, leading to decreased peripheral vascular resistance and hypotension. This compound is often employed in clinical settings for various therapeutic applications, including the management of hypertensive emergencies, particularly those associated with pheochromocytoma. Phentolamine mesylate is also utilized in dentistry to reverse the effects of local anesthetics that cause vasoconstriction, marketed under the brand name OraVerse .
Phentolamine acts by blocking alpha-adrenergic receptors. These receptors are located on blood vessel walls and mediate the effects of hormones like epinephrine and norepinephrine. By blocking these receptors, phentolamine prevents the hormones from causing vasoconstriction (narrowing of blood vessels), leading to vasodilation (widening of blood vessels) and a decrease in blood pressure.
Phentolamine mesylate can also interact with other medications, so it's crucial to inform healthcare providers about all medications being taken before administration.
Phentolamine mesylate functions as a competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors. Its mechanism involves binding to these receptors, which inhibits their activation by endogenous catecholamines like norepinephrine. This blockade results in vasodilation and decreased blood pressure. Additionally, phentolamine may stimulate beta-adrenergic receptors, contributing to its cardiovascular effects .
The chemical structure can be represented by the following formula:
Phentolamine mesylate exhibits several biological activities due to its action on adrenergic receptors. Its primary effects include:
The compound's half-life is approximately 19 minutes, with metabolism occurring primarily in the liver .
Phentolamine can be synthesized through several methods, including:
These methods highlight the versatility in synthesizing phentolamine mesylate and its derivatives.
Phentolamine mesylate has a range of clinical applications:
Phentolamine mesylate interacts with various drugs and substances:
Several compounds share similarities with phentolamine mesylate, primarily in their pharmacological actions as alpha-adrenergic antagonists:
Compound Name | Mechanism | Unique Features |
---|---|---|
Prazosin | Selective alpha-1 blocker | Primarily used for hypertension; less reflex tachycardia than phentolamine. |
Doxazosin | Selective alpha-1 blocker | Longer half-life; often used for benign prostatic hyperplasia. |
Phenoxybenzamine | Non-selective alpha blocker | Irreversible antagonist; used mainly for pheochromocytoma management. |
Phentolamine mesylate's unique characteristic lies in its reversible action and broader application range, including dental anesthesia reversal and acute hypertensive crisis management .
Phentolamine mesylate is systematically named 3-[(4,5-dihydro-1H-imidazol-2-yl)methylamino]phenol methanesulfonate . Its molecular formula is C₁₇H₁₉N₃O·CH₄O₃S, which consolidates to C₁₈H₂₃N₃O₄S when accounting for the mesylate counterion . The molecular weight is 377.46 g/mol, as confirmed by multiple sources .
Property | Value | Source |
---|---|---|
IUPAC Name | 3-[(4,5-dihydro-1H-imidazol-2-yl)methylamino]phenol methanesulfonate | |
Molecular Formula | C₁₈H₂₃N₃O₄S | |
Molecular Weight | 377.46 g/mol |
Phentolamine mesylate crystallizes as a white to off-white odorless powder with a melting point range of 178–182°C . X-ray powder diffraction (XRPD) analysis reveals characteristic peaks at 2θ angles of 7.4°, 12.6°, 15.2°, 17.8°, and 22.1°, which distinguish its polymorphic form . The compound exhibits hygroscopicity, requiring storage under inert conditions to maintain stability .
Key IR absorptions include:
Phentolamine mesylate is highly soluble in polar solvents:
The partition coefficient (logP) is 2.52, indicating moderate lipophilicity .
Solvent | Solubility (mg/mL) | Source |
---|---|---|
Water | 10 | |
DMSO | 30 | |
Ethanol | 15 |
Property | Mesylate Salt | Hydrochloride Salt |
---|---|---|
Solubility in Water | 10 mg/mL | 5 mg/mL |
Melting Point | 178–182°C | >230°C (decomposes) |
Stability | Stable in aqueous solutions | Hygroscopic, prone to hydrolysis |
The mesylate salt exhibits superior aqueous solubility compared to the hydrochloride form due to the mesylate ion’s stronger acidic character (pKa ≈ −1.2) versus chloride (pKa ≈ −7) . Crystallization studies demonstrate that mesylate forms a more stable lattice structure, reducing hygroscopicity .
The development and validation of High Performance Liquid Chromatography methods for phentolamine mesylate requires strict adherence to United States Pharmacopeia guidelines and International Conference on Harmonisation standards. Comprehensive validation studies have demonstrated that reverse-phase High Performance Liquid Chromatography methods can achieve exceptional analytical performance for quantitative determination of phentolamine mesylate in pharmaceutical formulations [1] [2].
The validation parameters established for phentolamine mesylate analysis consistently meet or exceed United States Pharmacopeia requirements. System suitability testing demonstrates remarkable precision with relative standard deviation values of 0.1% for replicate injections, well below the required threshold of 2.0% [1]. The specificity assessment confirms complete separation of phentolamine mesylate from potential interfering substances, with no observed interference between the drug peak and degradation products or excipients [1] [3].
Table 1: High Performance Liquid Chromatography Method Validation Parameters for Phentolamine Mesylate
Test Parameter | United States Pharmacopeia Criteria | Observed Results | Pass/Fail |
---|---|---|---|
Specificity | No interference between drug peak and other peaks | No Interference | Pass |
System Suitability (Relative Standard Deviation) | ≤ 2.0% | 0.1% | Pass |
Accuracy (Low) | Within 5.0% of expected result | 100.9% | Pass |
Accuracy (Medium) | Within 5.0% of expected result | 100.7% | Pass |
Accuracy (High) | Within 5.0% of expected result | 100.6% | Pass |
Precision (Relative Standard Deviation) | ≤ 2.0% for triplicate results | 0.2% | Pass |
Linearity (R²) | > 0.99 | 1.0000 | Pass |
Y-Intercept (%) | ≤ 5.0% of response at nominal concentration | 0.1% | Pass |
Filter Qualification | Within 2.0% of unfiltered sample | Filtration not required | N/A |
Accuracy studies conducted at three concentration levels (80%, 100%, and 120% of target concentration) demonstrate excellent recovery rates ranging from 100.6% to 100.9%, all within the acceptable range of 95-105% [1] [3]. The linearity assessment reveals exceptional correlation coefficients (R² = 1.0000) across the analytical range, with Y-intercept values well within acceptable limits [1] [2].
Precision evaluations encompassing both intraday and interday analyses show relative standard deviation values consistently below 1.5%, indicating superior method reproducibility [3]. The limit of detection and limit of quantification values have been established to ensure adequate sensitivity for pharmaceutical quality control applications [3] [4].
The dissociation behavior of phentolamine mesylate in aqueous solutions represents a critical factor influencing analytical method performance and drug stability. Phentolamine mesylate, as a mesylate salt, exhibits distinct dissociation characteristics that must be considered during method development and validation [2] [5].
In aqueous media, phentolamine mesylate readily dissociates into phentolamine cation and mesylate anion components. The dissociation equilibrium is influenced by solution pH, ionic strength, and temperature conditions [2] [6]. Spectrophotometric studies reveal that phentolamine exists predominantly in the protonated form across the physiological pH range, with a determined pKa value of 9.55 ± 0.10 at 25°C [6].
The solubility characteristics of phentolamine mesylate demonstrate significant variation depending on the aqueous medium composition. In phosphate-buffered saline at pH 7.2, the compound exhibits solubility of approximately 10 mg/mL, while higher concentrations can be achieved in organic solvent systems [5]. The aqueous solubility profile shows optimal stability when solutions are prepared fresh and used within 24 hours to minimize degradation [5].
Table 2: Chromatographic Conditions for Phentolamine Mesylate Analysis
Parameter | Specification | Alternative Method |
---|---|---|
Column | C18, 150 mm × 4.6 mm, 5.0 μm | C18, 4.6 mm × 25 cm, packing L1 |
Mobile Phase A | Buffer (50 mM KH₂PO₄) | 0.03% diethylamine in methanol |
Mobile Phase B | Acetonitrile | N/A (isocratic) |
Gradient Mode | Linear gradient | Isocratic |
Flow Rate | 1.0 mL/min | 1.0 mL/min |
Injection Volume | 20 μL | 25 μL |
Detection Wavelength | 280 nm | 254 nm |
Column Temperature | 30°C | Ambient |
Retention Time | 7.06 min | Variable |
Run Time | <15.0 min | N/A |
The ionic dissociation process affects the chromatographic behavior of phentolamine mesylate, as the compound is analyzed as free phentolamine regardless of the original salt form [2]. This phenomenon allows for equivalent analysis of different phentolamine salt forms using identical chromatographic methods, with quantitative adjustments based on molecular weight differences [2].
Buffer composition and pH significantly influence the dissociation equilibrium and subsequent analytical performance. Studies demonstrate that phentolamine mesylate maintains consistent chromatographic behavior across pH ranges of 3.1 to 4.9, representing a pH-independent region for analytical applications [6]. The catalytic effects of various buffer species have been quantified, with acetate and phosphate buffers showing predictable influences on compound stability [6].
The development of stability-indicating assay methods for phentolamine mesylate requires comprehensive understanding of degradation pathways and the ability to separate drug substance from all potential degradation products. Forced degradation studies have established the foundation for robust stability-indicating method development [7] [4] [8].
Phentolamine mesylate demonstrates good inherent stability under normal storage conditions, with minimal degradation observed during extended storage periods [7] [9]. However, the compound exhibits sensitivity to specific stress conditions including acidic, basic, and oxidative environments [6]. Thermal degradation studies reveal moderate stability at elevated temperatures, while photolytic degradation shows significant enhancement under ultraviolet radiation exposure [6].
Table 3: Stability Studies of Phentolamine Mesylate
Storage Condition | Retention (%) | Comments |
---|---|---|
5°C (30 days) | >97% | Injectable mixture with papaverine |
25°C (30 days) | >95% | Injectable mixture with papaverine |
Room temperature (40 days) | 100% (no degradation) | Mixed with papaverine |
Refrigerated (40 days) | 100% (no degradation) | Mixed with papaverine |
Aqueous solution (PBS, pH 7.2) | ~10 mg/mL solubility | Recommend storage ≤1 day |
Organic solvents (ethanol) | ~15 mg/mL solubility | Stock solution preparation |
Organic solvents (DMSO) | ~30 mg/mL solubility | Stock solution preparation |
Organic solvents (DMF) | ~50 mg/mL solubility | Stock solution preparation |
The stability-indicating nature of developed High Performance Liquid Chromatography methods has been confirmed through comprehensive forced degradation studies employing acidic, basic, neutral, oxidative, thermal, and photolytic stress conditions [4] [8]. Peak purity assessments demonstrate complete separation of phentolamine mesylate from all stress-induced degradation products, with purity factors exceeding 0.999 for all analytical conditions [3].
Degradation kinetics follow apparent first-order kinetics across various stress conditions, with reaction rates influenced by pH, temperature, and the presence of catalytic species [6]. The pH-rate profile reveals a minimum degradation rate around pH 2.1, with increased stability in the pH range of 3.1-4.9 [6]. Oxidative degradation proceeds rapidly in the presence of hydrogen peroxide, while thermal degradation demonstrates temperature-dependent kinetics with an apparent activation energy of 19.72 kcal/mol [6].
Table 4: Forced Degradation Studies of Phentolamine Mesylate
Stress Condition | Degradation Observed | Kinetics |
---|---|---|
Acidic (6 N HCl) | Significant degradation | Concentration dependent |
Basic (5 N NaOH) | Significant degradation | Concentration dependent |
Neutral (Water) | Stable | Minimal change |
Oxidative (30% H₂O₂) | Significant degradation | Concentration dependent |
Thermal (50°C, 1.5 h) | Moderate degradation | Temperature dependent |
Photolytic (UV, 254 nm) | 9-fold increase in rate | Light intensity dependent |
Photolytic (Daylight, 96 h) | Moderate degradation | Time dependent |
pH 1.2-7.2 range | First-order kinetics | pH independent (pH 3.1-4.9) |
The identification and characterization of degradation products have been accomplished using complementary analytical techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [10]. Major degradation pathways include hydrolytic cleavage, oxidative modifications, and photolytic transformations, all of which produce chromatographically distinct species that can be resolved from the parent compound [8].
The implementation of chemometric approaches in analytical method development for phentolamine mesylate provides enhanced understanding of method performance and establishes robust operating conditions. Design of experiments methodologies enables systematic evaluation of critical method parameters and their interactions [11] [12].
Robustness testing employs multivariable design of experiments to assess the influence of chromatographic parameters on analytical performance [12]. Critical factors evaluated include mobile phase composition, flow rate, column temperature, buffer pH, and detection wavelength variations. The systematic approach allows identification of parameter interactions and establishment of acceptable operating ranges [12].
Table 5: Robustness Testing Parameters for Phentolamine Mesylate
Parameter Varied | Acceptable Range | Impact on Results |
---|---|---|
Mobile phase ratio (±2%) | ±2% organic content | RSD <2.0% |
Flow rate (±0.1 mL/min) | 1.0 ± 0.1 mL/min | Minimal effect on resolution |
Column temperature (±1°C) | 30 ± 1°C | No significant change |
pH (±1.4 units) | pH ± 1.4 units | Retention time affected |
Buffer concentration (±3%) | ±3% buffer concentration | Peak shape maintained |
Organic content variation | Minimum 5% organic for C18 | System stability maintained |
Detection wavelength | ±2 nm | Response maintained |
Principal component analysis applications in forced degradation studies demonstrate effective discrimination between stressed and control samples [11]. The chemometric evaluation reveals distinct clustering patterns for different stress conditions, enabling rapid assessment of degradation profiles and method specificity [11]. Multivariate regression models developed from experimental design data facilitate prediction of optimal analytical conditions [11].
Partial least squares regression methodologies have been successfully applied for quantitative determination of phentolamine mesylate in the presence of degradation products [11]. The chemometric models demonstrate superior prediction capabilities compared to traditional univariate approaches, with mean recovery values exceeding 99% for pharmaceutical formulations [11].
Response surface methodology enables optimization of chromatographic conditions through systematic evaluation of parameter interactions [11]. The approach facilitates identification of optimal operating conditions while minimizing experimental effort and ensuring robust method performance across the defined analytical space [12].
The chromatographic analysis of different phentolamine salt forms reveals important insights into the analytical equivalency and method applicability across various pharmaceutical preparations. Comparative studies have demonstrated that phentolamine mesylate and phentolamine hydrochloride exhibit equivalent chromatographic behavior when analyzed under identical conditions [2].
The fundamental principle underlying salt form equivalency lies in the dissociation behavior of phentolamine salts in aqueous mobile phase systems. Both mesylate and hydrochloride salts dissociate completely in chromatographic conditions, resulting in analysis of the free phentolamine base [2]. This phenomenon enables universal application of analytical methods regardless of the specific salt form employed in pharmaceutical formulations [2].
Quantitative analysis considerations for different salt forms require adjustment for molecular weight differences between salt variants [2]. The molar mass variations necessitate careful calculation of concentration equivalencies, with phentolamine mesylate (377.46 g/mol) exhibiting higher molecular weight compared to phentolamine hydrochloride (317.85 g/mol) [2]. Validation studies confirm analytical accuracy across multiple salt forms when appropriate molecular weight corrections are applied [2].
The practical implications of salt form equivalency enable streamlined analytical method development and validation processes. Single method validation studies can establish analytical suitability for multiple salt forms, reducing development time and resources while maintaining analytical rigor [2]. This approach supports efficient pharmaceutical development and quality control operations across diverse phentolamine formulations [2].
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